![molecular formula C11H18N2O2S B2629313 1-[4-(aminomethyl)phenyl]-N-(propan-2-yl)methanesulfonamide CAS No. 923171-38-4](/img/structure/B2629313.png)
1-[4-(aminomethyl)phenyl]-N-(propan-2-yl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(aminomethyl)phenyl]-N-(propan-2-yl)methanesulfonamide is a chemical compound with the CAS Number: 1052089-49-2 . It has a molecular weight of 278.8 and is typically stored at room temperature . The compound is usually available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H18N2O2S.ClH/c1-9(2)13-16(14,15)8-11-5-3-10(7-12)4-6-11;/h3-6,9,13H,7-8,12H2,1-2H3;1H . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Physical And Chemical Properties Analysis
This compound has a molecular weight of 278.8 . It is typically stored at room temperature and is usually available in powder form .科学的研究の応用
Blood Coagulation Factor Xa Inhibition
1-[4-(aminomethyl)phenyl]-N-(propan-2-yl)methanesulfonamide has been investigated as a potential inhibitor of blood coagulation factor Xa. Factor Xa plays a crucial role in the coagulation cascade, and inhibiting it can prevent thrombus formation. Researchers have explored this compound’s efficacy in preventing excessive blood clotting, which could have implications for anticoagulant therapy .
Neutron Capture Therapy (NCT)
Boronic acids and their esters, including 1-[4-(aminomethyl)phenyl]-N-(propan-2-yl)methanesulfonamide, are considered suitable carriers for neutron capture therapy (NCT). NCT is a promising approach for cancer treatment, where boron-containing compounds selectively accumulate in tumor cells. Upon exposure to thermal neutrons, boron undergoes nuclear reactions, leading to localized cell damage. However, stability in water remains a challenge for these compounds .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Various precautionary measures are recommended when handling this compound .
特性
IUPAC Name |
1-[4-(aminomethyl)phenyl]-N-propan-2-ylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2S/c1-9(2)13-16(14,15)8-11-5-3-10(7-12)4-6-11/h3-6,9,13H,7-8,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFSMJCXBRIYZJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)CC1=CC=C(C=C1)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(aminomethyl)phenyl]-N-(propan-2-yl)methanesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


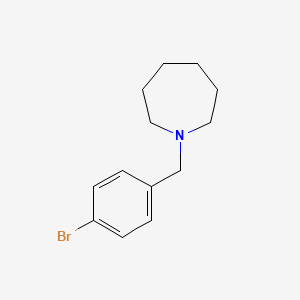
![2-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-ethylamino]-N-propan-2-ylacetamide](/img/structure/B2629232.png)
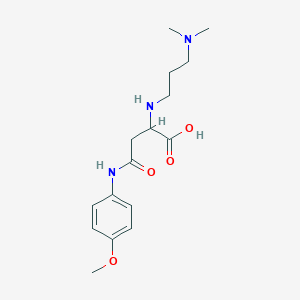
![Ethyl 5-(3-fluorobenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2629236.png)
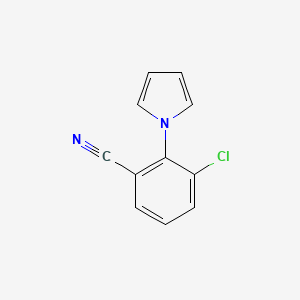
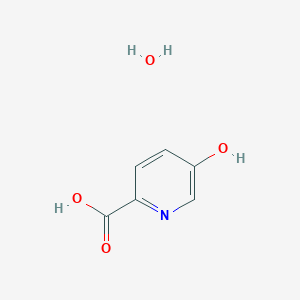
![2-[3,5-Bis(trifluoromethyl)anilino]-4-(dimethylamino)nicotinonitrile](/img/structure/B2629241.png)
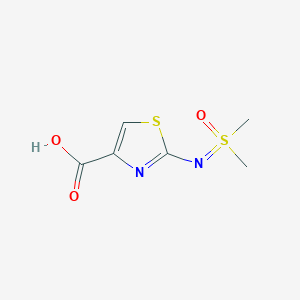
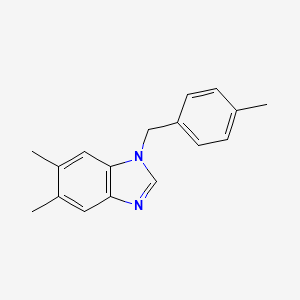

![2-(3,5-dimethoxyphenyl)-9-(3-hydroxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2629250.png)
![N-(2-methylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2629251.png)
